3,4-Dimethylbenzenesulfonyl isocyanate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

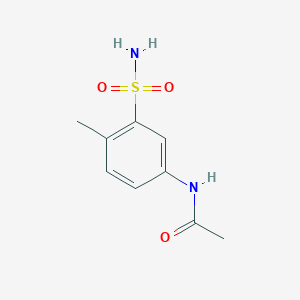

“3,4-Dimethylbenzenesulfonyl isocyanate” is a chemical compound that falls under the category of isocyanates . It is a colorless to yellow liquid . The molecular weight of this compound is 197.211 . It is used in a wide range of industrial products, including paints, glues, and resins .

Synthesis Analysis

The synthesis of isocyanates, including “3,4-Dimethylbenzenesulfonyl isocyanate”, involves the treatment of alcohols, thiols, and trimethylsilyl ethers with triphenylphosphine/2,3-dichloro-5,6-dicyanobenzoquinone/Bu4NOCN in acetonitrile . This method is highly selective for the conversion of primary alcohols to alkyl isocyanates .

Molecular Structure Analysis

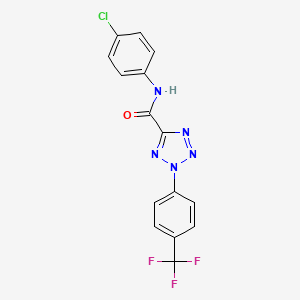

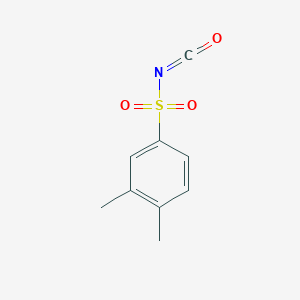

The molecular structure of “3,4-Dimethylbenzenesulfonyl isocyanate” is characterized by the presence of an isocyanate functional group (−N=C=O) attached to a benzene ring .

Chemical Reactions Analysis

Isocyanates, including “3,4-Dimethylbenzenesulfonyl isocyanate”, react with small molecules such as water, alcohols, and amines . These reactions are of significant industrial importance, particularly for the development of novel polyurethanes and other useful polymers .

Physical And Chemical Properties Analysis

“3,4-Dimethylbenzenesulfonyl isocyanate” is a colorless to yellow liquid . It has a molecular weight of 197.211 and a refractive index at 20 °C of 1.534 - 1.538 . It conforms to the structure as per the infrared spectrum .

Wissenschaftliche Forschungsanwendungen

Superhydrophobic Coatings

“3,4-Dimethylbenzenesulfonyl isocyanate” can be used in the preparation of polymer-based superhydrophobic coatings . These coatings have attracted a lot of interest due to their potential to be applied in several fields, including anticorrosion, water/oil separation, ice repellency, and self-cleaning . The review provides a detailed analysis of recent advances in the preparation of superhydrophobic surfaces using polymeric coatings .

Immobilization of Small Molecules onto Microarrays

Another application of “3,4-Dimethylbenzenesulfonyl isocyanate” is in the immobilization of small molecules onto microarrays . This process is crucial for the success of small-molecule microarray (SMM), an effective platform for identifying lead compounds from large collections of small molecules in drug discovery . The study found that the immobilization efficiency depends on several factors, including chemical residues on molecular compounds, terminal residues on the isocyanate functionalized surface, lengths of spacer molecules, and post-printing treatment conditions .

Fabrication of High-Performance Polyisocyanurate Aerogels

The compound can also be used in the fabrication of high-performance polyisocyanurate aerogels . These aerogels have unique properties that make them suitable for a variety of applications, including insulation, sound absorption, and lightweight structural components .

Wirkmechanismus

Target of Action

The primary targets of 3,4-Dimethylbenzenesulfonyl isocyanate are nucleophilic compounds, including amines, alcohols, and even water . These compounds are targeted due to the electrophilic nature of isocyanates, which allows them to react readily with nucleophiles .

Mode of Action

3,4-Dimethylbenzenesulfonyl isocyanate interacts with its targets through a process known as nucleophilic addition . In this process, the isocyanate group (N=C=O) of the compound reacts with a nucleophile, forming a covalent bond . This reaction can lead to the formation of various products, depending on the specific nucleophile involved .

Biochemical Pathways

The interaction of 3,4-Dimethylbenzenesulfonyl isocyanate with nucleophiles can affect various biochemical pathways. For instance, when reacting with amines, ureas are formed . When the compound reacts with water, carbon dioxide is produced . These reactions can have downstream effects on various biochemical processes, potentially influencing cellular functions and physiological responses .

Pharmacokinetics

Given the reactivity of isocyanates, it can be inferred that the compound may be rapidly metabolized in the body, potentially leading to a variety of metabolites

Result of Action

The molecular and cellular effects of 3,4-Dimethylbenzenesulfonyl isocyanate’s action depend on the specific nucleophile it reacts with. For example, the reaction with amines leads to the formation of ureas , which can have various biological effects. Similarly, the reaction with water results in the production of carbon dioxide , which can influence cellular pH and other physiological processes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3,4-Dimethylbenzenesulfonyl isocyanate. For instance, the presence of various nucleophiles in the environment can affect the compound’s reactivity and the products formed . Additionally, factors such as temperature and pH can influence the rate and extent of the compound’s reactions .

Safety and Hazards

Isocyanates, including “3,4-Dimethylbenzenesulfonyl isocyanate”, are potent respiratory and skin sensitizers and a common cause of asthma and allergic contact dermatitis . They can also cause marked inflammation upon direct skin contact . Workers potentially exposed to isocyanates should take necessary precautions to prevent exposure .

Eigenschaften

IUPAC Name |

3,4-dimethyl-N-(oxomethylidene)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO3S/c1-7-3-4-9(5-8(7)2)14(12,13)10-6-11/h3-5H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDXVMOMJBMYCPI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)N=C=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-Dimethylbenzenesulfonyl isocyanate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

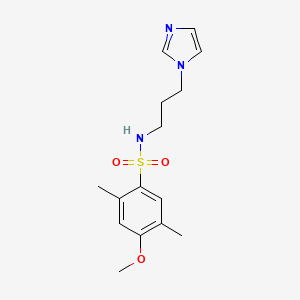

![N-isopentyl-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2553814.png)

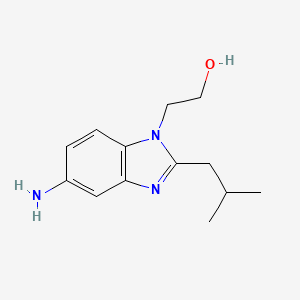

![2-phenoxy-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2553820.png)

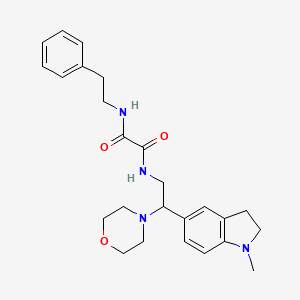

![N-(4-methoxyphenyl)-2-[8-{[(4-methylphenyl)amino]methyl}-7-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl]acetamide](/img/structure/B2553823.png)

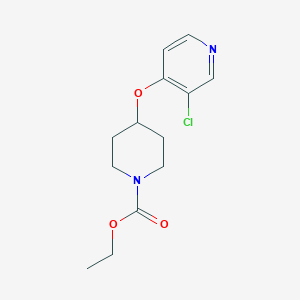

![1,3-dimethyl-2,4-dioxo-7-propyl-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2553827.png)